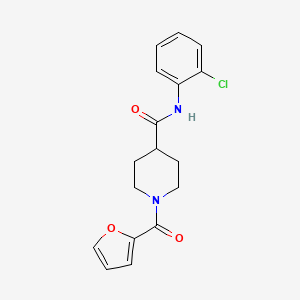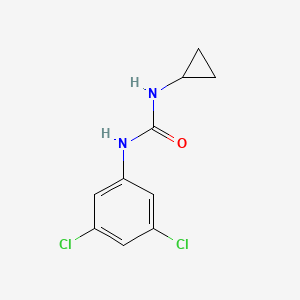
N'-(4-bromobenzylidene)octanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(4-bromobenzylidene)octanohydrazide, also known as BBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BBH is a hydrazide derivative that is synthesized by the condensation of 4-bromobenzaldehyde with octanohydrazide.
Mechanism of Action
The mechanism of action of N'-(4-bromobenzylidene)octanohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. N'-(4-bromobenzylidene)octanohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-(4-bromobenzylidene)octanohydrazide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. N'-(4-bromobenzylidene)octanohydrazide has also been shown to induce apoptosis in cancer cells. In addition, N'-(4-bromobenzylidene)octanohydrazide has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-(4-bromobenzylidene)octanohydrazide in lab experiments is its high yield of synthesis. N'-(4-bromobenzylidene)octanohydrazide is also relatively stable and can be stored for long periods of time. However, one of the limitations of using N'-(4-bromobenzylidene)octanohydrazide in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are a number of future directions for research on N'-(4-bromobenzylidene)octanohydrazide. One area of research is in the development of new anti-cancer drugs that are based on the structure of N'-(4-bromobenzylidene)octanohydrazide. Another area of research is in the development of new anti-inflammatory drugs that are based on the anti-inflammatory properties of N'-(4-bromobenzylidene)octanohydrazide. Additionally, future research could focus on improving the solubility of N'-(4-bromobenzylidene)octanohydrazide in water, which would make it easier to work with in lab experiments.
Conclusion:
In conclusion, N'-(4-bromobenzylidene)octanohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. N'-(4-bromobenzylidene)octanohydrazide has been found to exhibit anti-tumor activity in various cancer cell lines, and has anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. While there are limitations to using N'-(4-bromobenzylidene)octanohydrazide in lab experiments, there are also a number of future directions for research on this compound.
Synthesis Methods
The synthesis of N'-(4-bromobenzylidene)octanohydrazide involves the condensation of 4-bromobenzaldehyde with octanohydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at room temperature. The resulting product is then purified by recrystallization to obtain pure N'-(4-bromobenzylidene)octanohydrazide. The yield of the reaction is typically around 70%.
Scientific Research Applications
N'-(4-bromobenzylidene)octanohydrazide has been studied extensively for its potential applications in various fields. One of the most promising areas of research is in the field of medicine. N'-(4-bromobenzylidene)octanohydrazide has been found to exhibit anti-tumor activity in various cancer cell lines. It has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]octanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O/c1-2-3-4-5-6-7-15(19)18-17-12-13-8-10-14(16)11-9-13/h8-12H,2-7H2,1H3,(H,18,19)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMENZDHNVDPIIS-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NN=CC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5376020.png)
![1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5376026.png)
![2-[4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-1-yl]ethanol](/img/structure/B5376029.png)
![8-(2,4-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5376033.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide hydrochloride](/img/structure/B5376047.png)



![4-(hydroxymethyl)-N-[2-(1H-indol-1-yl)ethyl]-N,5-dimethylisoxazole-3-carboxamide](/img/structure/B5376064.png)

![N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-methylalaninamide](/img/structure/B5376074.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-indol-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5376095.png)

